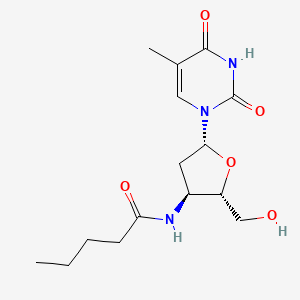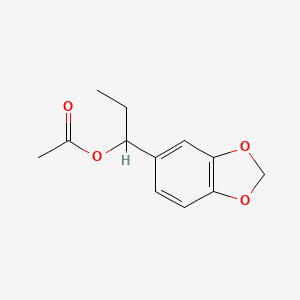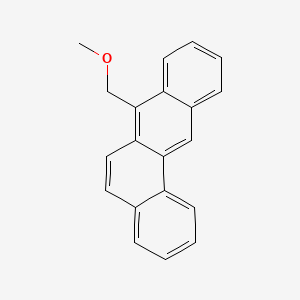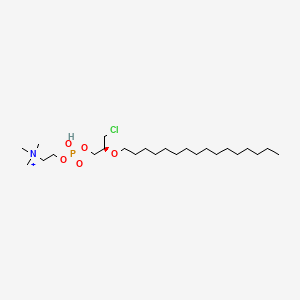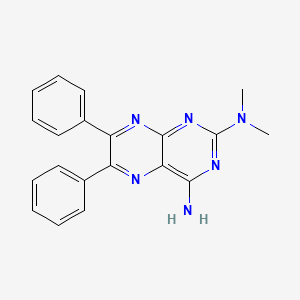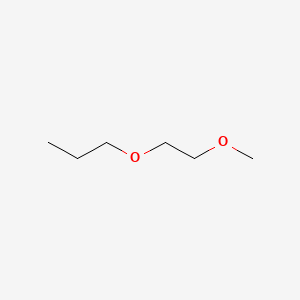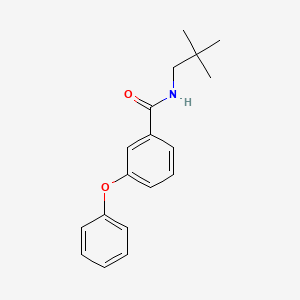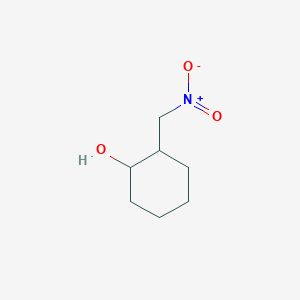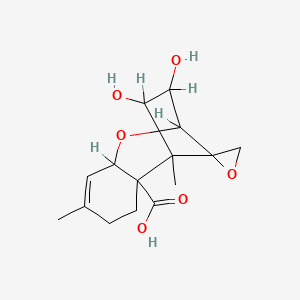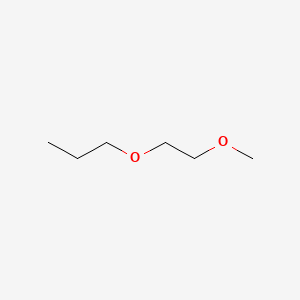![molecular formula C10H6BrN3O4 B12793731 1-(4-Bromophenyl)violuric acid [WHO-DD] CAS No. 251468-56-1](/img/structure/B12793731.png)
1-(4-Bromophenyl)violuric acid [WHO-DD]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)violuric acid is an organic compound with the molecular formula C10H6BrN3O4 It is a derivative of violuric acid, which is known for its deeply colored salts
准备方法
Synthetic Routes and Reaction Conditions: Another method involves the condensation of alloxan with hydroxylamine, followed by bromination .
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)violuric acid typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)violuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
科学研究应用
1-(4-Bromophenyl)violuric acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes and pigments due to its ability to form brightly colored salts with metals.
作用机制
The mechanism of action of 1-(4-Bromophenyl)violuric acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Violuric Acid: The parent compound, known for its deeply colored salts.
Thiovioluric Acid: A derivative with sulfur in place of oxygen, used in similar applications.
1,3-Dimethylvioluric Acid: A methylated derivative with different solubility and reactivity properties.
Diphenylthiovioluric Acid: Another derivative with two phenyl groups, used in analytical chemistry.
Uniqueness: 1-(4-Bromophenyl)violuric acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with metal ions or other compounds are required.
属性
CAS 编号 |
251468-56-1 |
|---|---|
分子式 |
C10H6BrN3O4 |
分子量 |
312.08 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-6-hydroxy-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H6BrN3O4/c11-5-1-3-6(4-2-5)14-9(16)7(13-18)8(15)12-10(14)17/h1-4,16H,(H,12,15,17) |
InChI 键 |
KLAOPOKEJSDMEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


